molecular formula C16H17N5O3S B2750736 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide CAS No. 313380-57-3

2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

Katalognummer: B2750736
CAS-Nummer: 313380-57-3
Molekulargewicht: 359.4
InChI-Schlüssel: DVCOGALKZXBHNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of purine derivatives characterized by a modified xanthine core (2,6-dioxopurine) with substitutions at the 3-, 7-, and 8-positions. The 8-sulfanyl acetamide moiety contributes to hydrogen bonding and solubility profiles.

Eigenschaften

IUPAC Name

2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-20-13-12(14(23)19-15(20)24)21(16(18-13)25-9-11(17)22)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,17,22)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCOGALKZXBHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide is a complex organic molecule that exhibits significant biological activity. Its unique structural features, including a purine base and a sulfanyl group, suggest potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H18N6O3S\text{C}_{16}\text{H}_{18}\text{N}_{6}\text{O}_{3}\text{S}

Key Features:

  • Purine Derivative : The purine core is essential for various biological activities.
  • Sulfanyl Group : This functional group enhances the compound's reactivity and interaction with biological targets.
  • Phenylethyl Substitution : The presence of a phenylethyl group may contribute to its pharmacological properties.

Anticancer Properties

Research has indicated that purine derivatives can exhibit anticancer activities. The compound's structure allows for potential interactions with enzymes involved in nucleotide metabolism, which are often dysregulated in cancer cells.

Case Study:

A study evaluated the effects of various purine derivatives on cancer cell lines. The results showed that compounds similar to 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide inhibited cell proliferation in a dose-dependent manner.

CompoundCell LineIC50 (µM)
2-{[3-methyl...]}HeLa15
2-{[3-methyl...]}MCF712

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies demonstrated significant antibacterial activity.

Research Findings:

A study tested the antimicrobial efficacy of several purine derivatives against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

The mechanism through which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of Nucleotide Synthesis : By interfering with enzymes in the purine metabolism pathway.
  • Interaction with DNA/RNA : Potentially affecting nucleic acid synthesis and repair mechanisms.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Modifications at the 7-Position

The 7-substituent significantly impacts lipophilicity, steric bulk, and receptor interactions:

Compound Name 7-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Implications Reference
Target Compound 2-Phenylethyl C₁₈H₂₀N₅O₃S* 386.45 Balanced lipophilicity; aromatic interactions likely
2-{[1,3-Dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide 3-Phenylpropyl C₁₉H₂₂N₅O₃S 400.48 Increased chain length may enhance membrane permeability
2-{[7-(2-Methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide 2-Methoxyethyl C₁₁H₁₅N₅O₄S 313.33 Ether oxygen improves aqueous solubility
2-[(7-Hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide Hexadecyl C₃₀H₄₄N₅O₃S 570.77 Extreme lipophilicity; likely poor bioavailability
2-[(7-Decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide Decyl C₁₈H₂₉N₅O₃S 395.52 Moderate lipophilicity for sustained release
2-({7-[(2E)-But-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-phenylacetamide (2E)-But-2-en-1-yl C₁₈H₁₉N₅O₃S 385.44 Double bond introduces rigidity; may affect binding

*Calculated based on analogous compounds in the evidence.

Modifications to the Acetamide Group

The acetamide moiety influences hydrogen bonding and target selectivity:

Compound Name Acetamide Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Implications Reference
Target Compound -NH₂ (Acetamide) C₁₈H₂₀N₅O₃S 386.45 Hydrogen bond donor/acceptor; moderate solubility
2-[(7-Ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide N-(3-Trifluoromethylphenyl) C₁₉H₂₀F₃N₅O₃S 455.46 Fluorine enhances metabolic stability and lipophilicity
Pentyl 2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylacetate Pentyl ester C₂₁H₂₆N₅O₄S 444.53 Ester group increases lipophilicity; prodrug potential

Key Research Findings

  • Lipophilicity Trends : Long alkyl chains (e.g., hexadecyl in ) drastically increase logP values, reducing aqueous solubility but enhancing membrane penetration. The 2-methoxyethyl group in counteracts this with polar oxygen.
  • Aromatic Interactions: The 2-phenylethyl group in the target compound and 3-phenylpropyl in facilitate π-π stacking with aromatic residues in receptors, a critical feature for adenosine A₁/A₂A antagonism .
  • Metabolic Stability : Trifluoromethyl groups (e.g., ) resist oxidative metabolism, extending half-life. Conversely, ester derivatives () may undergo rapid hydrolysis in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.